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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of
CCT128930, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase
AKT (also known as Protein Kinase B). This document summarizes key quantitative data,
details relevant experimental methodologies, and visualizes associated signaling pathways and
workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary

CCT128930 is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of
AKT2, with an IC50 of 6 nM.[1][2][3][4][5][6] Its development was driven by the need for
selective inhibitors of the PI3BK/AKT/mTOR pathway, which is frequently dysregulated in cancer.
CCT128930 exhibits significant selectivity for AKT over other closely related kinases, a feature
achieved by targeting a single amino acid difference in the kinase domain.[7][8] This guide
delves into the specifics of this selectivity, providing quantitative data and the methodologies
used to determine it.

Kinase Selectivity Profile of CCT128930

The selectivity of CCT128930 has been primarily characterized through in vitro kinase assays
against a panel of kinases. The most potent inhibition is observed against AKT2.

Quantitative Inhibition Data
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of
CCT128930 against its primary target and other key kinases.

Kinase IC50 (nM) Fold Selectivity vs. AKT2
AKT2 6 1

p70S6K 120 20

PKA 168 28

Data sourced from multiple references.[1][3][6][9]

In a broader screening against a panel of 47 different human kinases at a concentration of 10
MM, CCT128930 demonstrated minimal cross-reactivity.[10] However, significant inhibition (less
than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and
Rock-I1.[10]

Experimental Protocols

The determination of the kinase selectivity profile of CCT128930 involves biochemical assays
that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is
a representative protocol for such an assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This method is a common and robust way to determine the potency of kinase inhibitors.
Objective: To measure the IC50 of CCT128930 against a panel of protein kinases.
Materials:

» Purified recombinant kinases

o Specific peptide substrates for each kinase

e CCT128930 (dissolved in DMSO)
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* Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.02%
Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)

o [y-3P]ATP

o ATP (at a concentration equivalent to the Km for each kinase)
o 96-well polypropylene plates

o 96-well filter plates

e Phosphoric acid (HsPOa)

 Scintillation cocktail

« Scintillation counter

Procedure:

o Compound Preparation: Prepare a serial dilution of CCT128930 in DMSO. Further dilute in
the kinase reaction buffer to the desired final concentrations.

e Reaction Setup: In a 96-well polypropylene plate, add the following components in order:
o 20 pl of kinase reaction buffer
o 10 pl of the specific peptide substrate
o 10 pl of the purified kinase
o 5 pl of the diluted CCT128930 or DMSO (for control)

e Initiation of Reaction: Start the kinase reaction by adding 5 pl of a mixture of ATP and [y-
33P]ATP. The final ATP concentration should be at the apparent Km for each respective
kinase.

 Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a
controlled temperature (e.g., 30°C).
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» Termination of Reaction: Stop the reaction by adding 20 pl of phosphoric acid.

o Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the
phosphorylated substrate.

e Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated
[y-33P]ATP.

« Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and
quantify the amount of incorporated radioactivity using a scintillation counter.

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of
CCT128930 relative to the DMSO control. Determine the IC50 value by fitting the data to a
dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow
The PI3K/AKT Signaling Pathway

CCT128930 targets AKT, a central node in the PISK/AKT signaling pathway, which is crucial for
regulating cell growth, proliferation, survival, and metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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